Synthesis of 2-(3-Carboxyprop-2-enoylamino)benzoic acid
Synthesis of 2-(3-Carboxyprop-2-enoylamino)benzoic acid
An In-Depth Technical Guide to the Synthesis of 2-(3-Carboxyprop-2-enoylamino)benzoic Acid
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2-(3-carboxyprop-2-enoylamino)benzoic acid, also known as N-(2-carboxyphenyl)maleamic acid. This molecule is a derivative of anthranilic acid and serves as a valuable building block in the development of pharmaceuticals and advanced polymers. The synthesis involves the nucleophilic ring-opening of maleic anhydride with 2-aminobenzoic acid. This document elucidates the underlying reaction mechanism, provides a step-by-step laboratory procedure, details characterization methods, and discusses the critical parameters that ensure a high-yield, high-purity synthesis. It is intended for researchers, chemists, and professionals in the fields of medicinal chemistry and materials science.
Introduction and Significance
2-(3-Carboxyprop-2-enoylamino)benzoic acid is a bifunctional molecule featuring two carboxylic acid groups and an amide linkage. Its structure is derived from two readily available precursors: 2-aminobenzoic acid (anthranilic acid) and maleic anhydride. The presence of multiple functional groups, including a reactive carbon-carbon double bond, makes it a versatile intermediate for further chemical elaboration.
The core structure is of significant interest in medicinal chemistry. Anthranilic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory and analgesic properties.[1] The introduction of the maleamic acid moiety can modulate these properties or provide a handle for conjugation to other molecules. In polymer science, molecules containing both amine and carboxylic acid functionalities are crucial for creating novel polyamides and polyimides with tailored properties.[2] This guide offers a robust and reproducible method for accessing this important chemical entity.
Synthetic Strategy and Reaction Mechanism
The synthesis is a classic example of nucleophilic acyl substitution, specifically the acylation of an amine with a cyclic anhydride.[3][4] The reaction proceeds via the ring-opening of maleic anhydride.
Core Reaction: 2-Aminobenzoic Acid + Maleic Anhydride → 2-(3-Carboxyprop-2-enoylamino)benzoic acid
Mechanism: The synthesis is initiated by the nucleophilic attack of the amino group of 2-aminobenzoic acid on one of the electrophilic carbonyl carbons of maleic anhydride. This is the rate-determining step and results in the formation of a transient tetrahedral intermediate. The anhydride ring is highly strained, and it readily opens by the cleavage of a carbon-oxygen bond. This process is driven by the restoration of the carbonyl group and the formation of a stable carboxylate. A subsequent proton transfer, typically from the newly formed ammonium ion to the carboxylate, yields the final maleamic acid product. The reaction is generally exothermic and is often initiated at a reduced temperature to maintain control.
Caption: Figure 1: Reaction Mechanism
Detailed Experimental Protocol
This protocol is designed for the synthesis of 2-(3-carboxyprop-2-enoylamino)benzoic acid on a standard laboratory scale.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Aminobenzoic Acid | 137.14 | ≥99% | Sigma-Aldrich |
| Maleic Anhydride | 98.06 | ≥99% | Sigma-Aldrich |
| Dioxane (Anhydrous) | 88.11 | ≥99.8% | Sigma-Aldrich |
| Diethyl Ether (Anhydrous) | 74.12 | ≥99.7% | Sigma-Aldrich |
Safety Precautions:
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Maleic Anhydride: Corrosive and a respiratory sensitizer. Handle only in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[3]
-
Dioxane: Flammable liquid and potential carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.
-
2-Aminobenzoic Acid: May cause skin and eye irritation. Standard laboratory PPE is required.
Step-by-Step Synthesis Procedure
The following workflow outlines the key steps of the synthesis.
Caption: Figure 2: Experimental Workflow
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Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve maleic anhydride (4.90 g, 0.05 mol) in 75 mL of anhydrous dioxane.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Amine Addition: To the cold, stirring solution, add 2-aminobenzoic acid (6.86 g, 0.05 mol) portion-wise over 15-20 minutes. A thick white precipitate will form almost immediately.[5]
-
Reaction: Continue stirring the resulting suspension in the ice bath for 2 hours.[6]
-
Equilibration: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two 30 mL portions of cold anhydrous diethyl ether to remove any unreacted starting materials and residual solvent.
-
Drying: Dry the white solid product under vacuum at 50-60 °C overnight.
-
Yield Calculation: Weigh the final product and calculate the percentage yield. A typical yield for this reaction is in the range of 90-98%.
Characterization
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Appearance: A white to off-white crystalline solid.
-
Melting Point: The melting point should be determined and compared with literature values.
-
Infrared (IR) Spectroscopy: Expected characteristic peaks include a broad band from 3400-2800 cm⁻¹ (O-H and N-H stretching), a sharp peak around 1710 cm⁻¹ (carboxylic acid C=O), and another peak around 1680 cm⁻¹ (amide C=O).[7]
-
¹H NMR Spectroscopy (in DMSO-d₆): Expect signals corresponding to the aromatic protons (4H), the vinyl protons of the maleamic acid backbone (2H, appearing as two doublets), and broad, exchangeable signals for the amide (NH) and two carboxylic acid (COOH) protons.
Quantitative Data Summary
The following table summarizes the quantities for the described protocol.
| Reagent | Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |
| 2-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 0.05 | 6.86 | - |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | 0.05 | 4.90 | - |
| Dioxane | C₄H₈O₂ | 88.11 | - | - | 75 |
| Product | C₁₁H₉NO₅ | 235.19 | ~0.047 (95% yield) | ~11.17 | - |
Discussion of Critical Parameters
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Solvent Choice: Anhydrous aprotic solvents like dioxane or acetone are critical.[5][6] The presence of water would lead to the hydrolysis of maleic anhydride into maleic acid, creating an unwanted byproduct and reducing the yield.
-
Temperature Control: The initial reaction is highly exothermic. Starting at 0-5 °C prevents potential side reactions and ensures the formation of the desired amic acid without subsequent dehydration to the maleimide, which can occur at higher temperatures.[6]
-
Purity of Reagents: Using high-purity, anhydrous reagents is essential for achieving a high yield and avoiding contamination of the final product.
Conclusion
The synthesis of 2-(3-carboxyprop-2-enoylamino)benzoic acid via the ring-opening of maleic anhydride with 2-aminobenzoic acid is a straightforward, efficient, and high-yielding reaction. The protocol described herein is robust and can be easily implemented in a standard laboratory setting. By carefully controlling reaction parameters such as solvent purity and temperature, researchers can reliably produce this versatile chemical intermediate for applications in drug discovery and materials science.
References
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Synthesis, Biological activity evaluation and QSAR studies of novel 3-(aminooxalyl-amino)-and 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives. (2014). ResearchGate. Available at: [Link]
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Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. (2022). ACS Omega. Available at: [Link]
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Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the Studies on the Inhibition of Human Carbonic Anhydrases. (2024). ChemistryOpen. Available at: [Link]
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